Plasma kallikrein-IN-5

Description

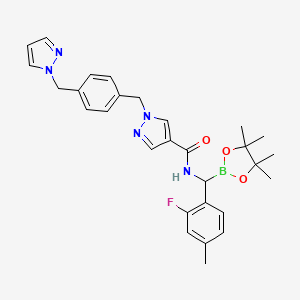

Structure

2D Structure

Properties

Molecular Formula |

C29H33BFN5O3 |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

N-[(2-fluoro-4-methylphenyl)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C29H33BFN5O3/c1-20-7-12-24(25(31)15-20)26(30-38-28(2,3)29(4,5)39-30)34-27(37)23-16-33-36(19-23)18-22-10-8-21(9-11-22)17-35-14-6-13-32-35/h6-16,19,26H,17-18H2,1-5H3,(H,34,37) |

InChI Key |

SLGOZYZQXDRCEI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C2=C(C=C(C=C2)C)F)NC(=O)C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Plasma Kallikrein-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasma kallikrein-IN-5, also identified as Compound 20, is a potent and selective covalent inhibitor of plasma kallikrein (PKa). Its mechanism of action is centered on the time-dependent, irreversible binding to the active site of PKa, thereby preventing the cleavage of high-molecular-weight kininogen (HK) into the pro-inflammatory peptide bradykinin. This targeted inhibition of the kallikrein-kinin system (KKS) makes this compound a significant molecule in the research and potential treatment of diseases driven by excess bradykinin, such as hereditary angioedema (HAE). This guide provides an in-depth overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Kallikrein-Kinin System and this compound

The kallikrein-kinin system is a crucial enzymatic cascade involved in inflammation, blood pressure regulation, coagulation, and pain. A key component of this system is plasma kallikrein, a serine protease that, in its activated form (PKa), cleaves high-molecular-weight kininogen (HK) to produce bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and inflammation. In pathological conditions such as hereditary angioedema, dysregulation of the KKS leads to excessive bradykinin production and subsequent angioedema attacks.[1][2]

This compound is an α-amidobenzylboronate that acts as a covalent inhibitor of plasma kallikrein.[1][2] Its boron warhead forms a covalent bond with the catalytic serine residue (Ser195) in the active site of PKa, leading to time-dependent and irreversible inhibition.[2] This mechanism effectively halts the production of bradykinin, thereby mitigating the inflammatory cascade.

Mechanism of Action

This compound exhibits a two-step mechanism of action characteristic of covalent inhibitors. The first step involves the reversible binding of the inhibitor to the active site of plasma kallikrein, forming an initial non-covalent complex. The second, rate-determining step is the formation of a covalent bond between the boron atom of the inhibitor and the hydroxyl group of the active site serine residue. This covalent modification effectively and irreversibly inactivates the enzyme.

The time-dependent nature of this inhibition is a key feature, with the potency of this compound increasing with longer incubation times with the enzyme.[1][2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed through various enzymatic assays. The following tables summarize the key data.

Table 1: Time-Dependent Inhibitory Potency of this compound against Human Plasma Kallikrein (PKa)

| Pre-incubation Time | IC50 (nM) |

| 1 minute | 66 |

| 24 hours | 0.070 |

| Data sourced from "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".[1][2] |

Table 2: Selectivity Profile of this compound against Other Serine Proteases

| Protease | IC50 (nM) after 60 min pre-incubation | Fold Selectivity vs. PKa (at 60 min) |

| Plasma Kallikrein (PKa) | 0.33 | 1 |

| Factor XIa (FXIa) | 12,230 | >37,000 |

| Plasmin | 12,090 | >36,000 |

| Thrombin | >40,000 | >120,000 |

| Trypsin | >40,000 | >120,000 |

| Data indicates high selectivity for plasma kallikrein over other related serine proteases.[2] |

Signaling Pathway

This compound directly intervenes in the kallikrein-kinin system signaling pathway. The diagram below illustrates the cascade and the point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Determination of Time-Dependent IC50 of this compound

This protocol outlines the procedure for measuring the half-maximal inhibitory concentration (IC50) of this compound against plasma kallikrein at various pre-incubation times.

Materials:

-

Human plasma kallikrein (PKa)

-

This compound

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixtures for specific time points (e.g., 1 minute, 15 minutes, 30 minutes, 60 minutes, 24 hours) at a controlled temperature (e.g., 37°C).

-

Following the pre-incubation period, initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm for S-2302) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.

References

Unveiling Plasma Kallikrein-IN-5: A Technical Guide to its Structure, Synthesis, and Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Plasma kallikrein-IN-5, a potent and covalent inhibitor of plasma kallikrein (PKa). Also known as Compound 20, this molecule presents a significant area of interest in the study of diseases such as hereditary angioedema (HAE), a rare genetic disorder characterized by uncontrolled PKa activity. This document details the inhibitor's chemical structure, a step-by-step synthesis protocol, and its potent inhibitory activity, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 20) | [1][2] |

| Molecular Formula | C₂₉H₃₃BFN₅O₃ | [2] |

| Molecular Weight | 529.41 g/mol | [2] |

| Mechanism of Action | Covalent inhibitor of plasma kallikrein | [1] |

| Therapeutic Potential | Hereditary Angioedema (HAE) | [1][2] |

Inhibitory Activity

This compound demonstrates time-dependent inhibition of plasma kallikrein, showcasing its potency as a covalent inhibitor. The inhibitory concentrations (IC₅₀) are summarized below.

| Time Point | IC₅₀ | Reference |

| 1 minute | 66 nM | [1] |

| 24 hours | 70 pM | [1] |

Chemical Structure

The chemical structure of this compound is characterized by an α-amidobenzylboronate moiety, which is crucial for its covalent interaction with the plasma kallikrein active site.

SMILES: CC1=CC(F)=C(C=C1)C(B2OC(C)(C(C)(O2)C)C)NC(C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5)=O[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the publication "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein". The general workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amide Coupling

The pivotal step in the synthesis is the amide coupling reaction between the α-aminobenzylboronic acid pinacol ester intermediate and the corresponding carboxylic acid. A standard peptide coupling protocol is employed:

-

Dissolution: The carboxylic acid derivative is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Activation: A coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid.

-

Addition of Amine: The α-aminobenzylboronic acid pinacol ester derivative is then added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the final product, this compound.

Mechanism of Action: The Kallikrein-Kinin System

Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system. Its primary function is to cleave high-molecular-weight kininogen (HK) to release bradykinin, a potent vasodilator and inflammatory mediator. In hereditary angioedema, a deficiency in the C1-esterase inhibitor leads to unregulated plasma kallikrein activity, resulting in excessive bradykinin production and subsequent swelling.

This compound covalently binds to the active site of plasma kallikrein, thereby inhibiting its enzymatic activity and preventing the release of bradykinin.

Caption: Role of this compound in the Kallikrein-Kinin System.

Experimental Protocols: In Vitro Enzyme Inhibition Assay

The inhibitory activity of this compound against plasma kallikrein is determined using a chromogenic substrate assay.

Materials:

-

Human plasma kallikrein

-

Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-p-nitroanilide)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader

Method:

-

Enzyme Preparation: A solution of human plasma kallikrein is prepared in the assay buffer to a final concentration suitable for the assay.

-

Inhibitor Preparation: Serial dilutions of this compound are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

-

Incubation: The plasma kallikrein solution is pre-incubated with the various concentrations of this compound for different time points (e.g., 1 minute and 24 hours) at 37°C in the wells of a 96-well plate.

-

Substrate Addition: The chromogenic substrate is added to each well to initiate the enzymatic reaction.

-

Measurement: The absorbance at 405 nm is measured kinetically over a set period using a plate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

Data Analysis: The rate of reaction for each inhibitor concentration is compared to the control (enzyme without inhibitor). The IC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This technical guide provides a foundational understanding of this compound, offering valuable data and protocols for researchers engaged in the development of novel therapeutics for conditions such as hereditary angioedema. The detailed information on its structure, synthesis, and inhibitory mechanism will aid in the design and execution of further studies in this promising area of research.

References

The Dawn of Covalent Inhibition: α-Amidobenzylboronates as Potent Plasma Kallikrein Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The serine protease plasma kallikrein (PKa) is a key mediator in the kallikrein-kinin system (KKS), playing a crucial role in the cleavage of high-molecular-weight kininogen (HK) to produce the potent vasodilator bradykinin.[1][2] Dysregulation of this pathway, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent and unpredictable swelling attacks.[3] Consequently, inhibiting plasma kallikrein has emerged as a validated therapeutic strategy for the management of HAE.[2] This technical guide delves into the groundbreaking discovery of a novel class of α-amidobenzylboronates as the first reported covalent inhibitors of plasma kallikrein.[1][2] These compounds exhibit time-dependent inhibition and remarkable potency, with some analogues reaching picomolar activity.[2][3] This document will provide a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways, serving as a vital resource for researchers in the field of serine protease inhibition and drug discovery.

Data Presentation: A Quantitative Overview

The following tables summarize the in vitro potency of the synthesized α-amidobenzylboronates and their corresponding non-covalent analogues against human plasma kallikrein. The data highlights the time-dependent nature of the covalent inhibitors, with potency increasing significantly with longer pre-incubation times.

Table 1: In Vitro Potency of α-Amidobenzylboronate Derivatives against Human Plasma Kallikrein (PKa)

| Compound | Pre-incubation Time | IC50 (nM) vs. PKa |

| 19 | 1 min | 130 |

| 60 min | 2.6 | |

| 24 h | 0.18 | |

| 20 | 1 min | 66 |

| 60 min | 0.9 | |

| 24 h | 0.07 | |

| 21 | 1 min | 1400 |

| 60 min | 33 | |

| 24 h | 1.1 | |

| 22 | 1 min | 5800 |

| 60 min | 120 | |

| 24 h | 4.2 |

Data extracted from "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".

Table 2: In Vitro Potency of Non-covalent Matched Pair Analogues against Human Plasma Kallikrein (PKa)

| Compound | Pre-incubation Time | IC50 (nM) vs. PKa |

| 24 | 1 min | >10000 |

| 60 min | >10000 | |

| 25 | 1 min | 295 |

| 60 min | 278 | |

| 26 | 1 min | 210 |

| 60 min | 196 | |

| 27 | 1 min | 38 |

| 60 min | 35 |

Data extracted from "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".[2]

Table 3: Selectivity of Compound 20 against Other Serine Proteases

| Protease | IC50 (nM) |

| Factor XIa | >10000 |

| Thrombin | >10000 |

| Trypsin | >10000 |

| Plasmin | >10000 |

Data extracted from the supplementary information of "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".

Experimental Protocols

Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)

This protocol outlines the determination of the in vitro potency (IC50) of test compounds against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein (PKa)

-

Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA or similar)

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) with 0.1% BSA

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme and Inhibitor Pre-incubation:

-

Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.

-

Add 5 µL of purified human plasma kallikrein solution (at 2x final concentration) to each well.

-

Incubate the plate at room temperature for the desired pre-incubation time (e.g., 1 minute, 60 minutes, 24 hours) to allow for the interaction between the inhibitor and the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the fluorogenic substrate solution (at 2x final concentration) to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., excitation at 355 nm and emission at 460 nm).

-

Monitor the increase in fluorescence over time (kinetic read) at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Compound Dissociation Assay (Jump Dilution Method)

This protocol is designed to assess the reversibility of the inhibitor-enzyme complex, a key characteristic of covalent inhibitors.

Materials:

-

Purified human plasma kallikrein (PKa)

-

Test compound

-

Fluorogenic substrate

-

Assay Buffer

-

384-well black, low-volume microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme-Inhibitor Complex Formation:

-

Incubate a concentrated solution of plasma kallikrein with a saturating concentration of the test compound (typically 10-100 fold higher than its IC50) for a sufficient time to ensure maximal complex formation.

-

-

Rapid Dilution (Jump):

-

Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold) into a larger volume of Assay Buffer containing the fluorogenic substrate. This dilution significantly reduces the concentration of the free inhibitor, minimizing re-binding.

-

-

Monitoring Enzyme Activity Recovery:

-

Immediately after dilution, monitor the enzymatic activity by measuring the fluorescence signal over time in a kinetic mode.

-

-

Data Analysis:

-

For a reversible inhibitor, an increase in enzyme activity will be observed over time as the inhibitor dissociates from the enzyme.

-

For an irreversible or very slowly dissociating covalent inhibitor, little to no recovery of enzyme activity will be observed during the measurement period.[2]

-

The rate of recovery of enzyme activity can be fitted to a first-order exponential decay model to determine the dissociation rate constant (k_off).

-

Mandatory Visualizations

Signaling Pathway

Caption: The Kallikrein-Kinin System and the mechanism of action of α-amidobenzylboronate inhibitors.

Experimental Workflow

Caption: A generalized workflow for the characterization of covalent plasma kallikrein inhibitors.

Conclusion

The discovery of α-amidobenzylboronates as potent, time-dependent, and selective covalent inhibitors of plasma kallikrein represents a significant advancement in the field.[1][2] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this discovery, either by exploring the therapeutic potential of this novel class of inhibitors or by applying similar strategies to other serine protease targets. The detailed methodologies provide a practical framework for the in vitro characterization of such compounds, facilitating further research and development in this promising area of medicinal chemistry.

References

Unraveling the Kinetics of Covalent Inhibition: A Deep Dive into Plasma Kallikrein-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system, producing the potent vasodilator bradykinin. Dysregulation of this system is implicated in various inflammatory and coagulation disorders, most notably Hereditary Angioedema (HAE). Consequently, the development of potent and selective PKa inhibitors has been a significant focus of therapeutic research. Covalent inhibitors, which form a stable bond with their target enzyme, offer a promising strategy for achieving sustained and robust inhibition.

This technical guide provides a comprehensive overview of the covalent inhibition kinetics of a novel inhibitor, Plasma kallikrein-IN-5. While specific data for a compound with this exact designation is not publicly available, this document will leverage findings from a closely related and well-characterized class of covalent plasma kallikrein inhibitors, the α-amidobenzylboronates, to illustrate the principles and methodologies involved. This approach will provide a robust framework for understanding the kinetic behavior and experimental evaluation of covalent PKa inhibitors.

The Kallikrein-Kinin System and Covalent Inhibition

The kallikrein-kinin system is initiated by the activation of Factor XII, leading to the conversion of prekallikrein to active plasma kallikrein (PKa). PKa then cleaves high-molecular-weight kininogen (HK) to release bradykinin, which binds to B2 receptors on endothelial cells, triggering vasodilation and increased vascular permeability.[1][2] In conditions like HAE, deficient C1-inhibitor activity leads to uncontrolled PKa activation and excessive bradykinin production.[1]

Covalent inhibitors offer a distinct advantage by forming a long-lasting, often irreversible bond with the target enzyme, leading to prolonged duration of action. The mechanism typically involves a two-step process: an initial non-covalent binding event (formation of the enzyme-inhibitor complex, E·I) followed by the formation of a covalent bond (E-I).

Quantitative Analysis of Inhibition Kinetics

The potency and mechanism of covalent inhibitors are characterized by several key kinetic parameters. The following table summarizes representative data for a potent α-amidobenzylboronate covalent inhibitor of plasma kallikrein, which serves as a surrogate for the analysis of compounds like the conceptual "this compound".

| Inhibitor | Target Enzyme | IC50 (1 min) | IC50 (24 h) | Selectivity vs. FXIa (60 min) | Selectivity vs. Plasmin (60 min) |

| Compound 20 (α-amidobenzylboronate) | Plasma Kallikrein (PKa) | 66 nM | 70 pM | IC50: 12,230 nM | IC50: 12,090 nM |

Data derived from a study on α-amidobenzylboronates, as specific data for "this compound" is not available in the public domain.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of covalent inhibition kinetics. Below are protocols for key experiments.

Determination of Time-Dependent Inhibition (IC50)

This assay is fundamental to identifying potential covalent inhibitors, as their potency will increase with pre-incubation time.

Materials:

-

Human plasma kallikrein (PKa)

-

Test inhibitor (e.g., α-amidobenzylboronate compound)

-

Fluorogenic substrate (e.g., PFR-AMC)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4

-

96-well microplates (black, flat-bottom)

-

Plate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In the microplate wells, add the test inhibitor at various concentrations.

-

Add human plasma kallikrein to each well to initiate the pre-incubation. The final enzyme concentration should be in the low nanomolar range.

-

Incubate the enzyme-inhibitor mixture for specific time points (e.g., 1 minute, 15 minutes, 30 minutes, 60 minutes, and 24 hours) at room temperature.

-

Following each pre-incubation period, add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Immediately measure the rate of substrate hydrolysis by monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value at each pre-incubation time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.[1][2]

Compound Dissociation Assay

This assay helps to confirm the covalent nature of the inhibition by assessing the reversibility of the enzyme-inhibitor complex.

Materials:

-

Same as for the time-dependent inhibition assay.

Procedure:

-

Incubate a high concentration of the test inhibitor with plasma kallikrein for a sufficient time to allow for maximal covalent modification (e.g., 2 hours).

-

As a control, incubate the enzyme alone under the same conditions.

-

After the incubation period, rapidly dilute the enzyme-inhibitor complex and the enzyme-alone control by a large factor (e.g., 62.5-fold or greater) into an assay buffer containing the fluorogenic substrate.[2]

-

Immediately monitor the recovery of enzyme activity by measuring the rate of substrate hydrolysis over an extended period.

-

For a covalent inhibitor, there will be little to no recovery of enzyme activity upon dilution, as the covalent bond is stable. In contrast, a reversible inhibitor would show a time-dependent recovery of activity as the inhibitor dissociates from the enzyme.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of the signaling pathways and experimental workflows.

Kallikrein-Kinin System and the Action of a Covalent Inhibitor

Caption: The Kallikrein-Kinin system and the mechanism of covalent inhibition of Plasma Kallikrein.

Experimental Workflow for Determining Covalent Inhibition Kinetics

Caption: Experimental workflow for the characterization of a covalent plasma kallikrein inhibitor.

Conclusion

The study of covalent inhibition kinetics is essential for the development of next-generation therapeutics targeting plasma kallikrein. While specific data for "this compound" remains elusive in public scientific literature, the principles and methodologies outlined in this guide, using α-amidobenzylboronates as a case study, provide a comprehensive framework for researchers. The time-dependent nature of inhibition and the apparent irreversibility confirmed through dissociation assays are hallmark features of covalent inhibitors. The visualization of both the biological pathway and the experimental workflow further aids in the conceptual understanding and practical execution of these critical studies in drug discovery. As new covalent inhibitors of plasma kallikrein emerge, these fundamental approaches will continue to be invaluable for their characterization and advancement toward clinical applications.

References

The Role of Plasma Kallikrein in Hereditary Angioedema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe, localized swelling. The underlying pathophysiology of HAE, particularly in types I and II, is intrinsically linked to the dysregulation of the plasma contact system, with plasma kallikrein emerging as a central player. This technical guide provides an in-depth exploration of the pivotal role of plasma kallikrein in the pathogenesis of HAE. It details the biochemical cascades leading to excessive bradykinin production, the primary mediator of angioedema. Furthermore, this guide presents a comprehensive overview of therapeutic strategies targeting plasma kallikrein, supported by quantitative clinical trial data. Detailed experimental protocols for key assays used in HAE research are also provided to facilitate further investigation in this field.

Introduction to Hereditary Angioedema

Hereditary Angioedema is a genetic disorder characterized by unpredictable, recurrent episodes of non-pitting, non-pruritic edema of the subcutaneous and submucosal tissues.[1] These swelling attacks can affect various parts of the body, including the extremities, face, gastrointestinal tract, and upper airway, with the latter posing a risk of asphyxiation.[1][2] HAE is broadly classified into three main types. HAE types I and II are caused by mutations in the SERPING1 gene, which encodes the C1 esterase inhibitor (C1-INH).[1][2] HAE type I is characterized by low levels of C1-INH, while type II presents with normal or elevated levels of a dysfunctional C1-INH protein.[2] A third category, HAE with normal C1-INH (formerly HAE type III), is associated with mutations in other genes, such as Factor XII (F12).[3]

The clinical manifestations of HAE are primarily driven by the overproduction of bradykinin, a potent vasodilator that increases vascular permeability.[4][5] In HAE types I and II, the deficiency or dysfunction of C1-INH leads to uncontrolled activation of the plasma contact system, also known as the kallikrein-kinin system, resulting in excessive bradykinin generation.[6]

The Kallikrein-Kinin System and the Central Role of Plasma Kallikrein

The kallikrein-kinin system is a complex cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[7] Under physiological conditions, this system is tightly regulated to prevent inappropriate activation. However, in HAE, this regulation is compromised.

The activation of the contact system is initiated by the auto-activation of Factor XII (FXII) to its active form, FXIIa, upon contact with negatively charged surfaces.[8][9] FXIIa then cleaves prekallikrein to form plasma kallikrein.[8] Plasma kallikrein, in turn, serves two key functions in this pathological cascade:

-

Positive Feedback Loop: Plasma kallikrein reciprocally activates more FXII to FXIIa, creating a potent positive feedback loop that amplifies the activation of the contact system.

-

Bradykinin Generation: The primary role of plasma kallikrein in HAE is the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin.[10][11]

In healthy individuals, C1-INH is the primary inhibitor of both FXIIa and plasma kallikrein, effectively dampening the activation of this cascade.[12][13] However, in HAE patients with deficient or dysfunctional C1-INH, this inhibitory control is lost, leading to unchecked plasma kallikrein activity and the subsequent overproduction of bradykinin.[1][2]

The excess bradykinin binds to its B2 receptors on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and the extravasation of fluid into the surrounding tissues, leading to the characteristic swelling of an HAE attack.[1]

Therapeutic Targeting of Plasma Kallikrein

Given its central role in the pathophysiology of HAE, plasma kallikrein has become a key target for therapeutic intervention. The goal of plasma kallikrein inhibitors is to directly block its enzymatic activity, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.[10] This approach has led to the development of several effective prophylactic and acute treatments for HAE.

Plasma Kallikrein Inhibitors

Lanadelumab is a fully human monoclonal antibody that specifically binds to and inhibits active plasma kallikrein.[14][15] It is administered subcutaneously for the prophylactic treatment of HAE.[14]

Berotralstat is an oral, small-molecule inhibitor of plasma kallikrein approved for the prevention of HAE attacks.[16][17]

Ecallantide is a recombinant protein that acts as a potent and specific inhibitor of plasma kallikrein.[1][11] It is administered via subcutaneous injection for the acute treatment of HAE attacks.[1][11]

Other Therapeutic Strategies

While direct inhibition of plasma kallikrein is a primary strategy, other therapies for HAE also impact the kallikrein-kinin system:

-

C1-INH Replacement Therapy: This involves administering plasma-derived or recombinant C1-INH to restore its regulatory function, thereby inhibiting both FXIIa and plasma kallikrein.[18]

-

Bradykinin B2 Receptor Antagonists (e.g., Icatibant): These agents work downstream of bradykinin production by blocking its binding to the B2 receptor, thus preventing the increase in vascular permeability.[6]

Data Presentation: Efficacy of Plasma Kallikrein Inhibitors

The following tables summarize the quantitative data from key clinical trials of plasma kallikrein inhibitors and other HAE therapies.

| Table 1: Prophylactic Therapies for HAE | ||||

| Drug | Mechanism of Action | Dosage | Mean HAE Attack Rate Reduction vs. Placebo | Key Clinical Trial(s) |

| Lanadelumab | Plasma Kallikrein Inhibitor (mAb) | 300 mg every 2 weeks (subcutaneous) | 87% | HELP Study[12][13][19] |

| Berotralstat | Plasma Kallikrein Inhibitor (oral) | 150 mg once daily | 44% (vs. 2.35 attacks/month for placebo) | APeX-2[8][17] |

| C1-INH (subcutaneous) | C1-Inhibitor Replacement | 60 IU/kg twice weekly | Median annualized attack rate of 1.0 | COMPACT[18][20] |

| Table 2: Acute Therapies for HAE | ||||

| Drug | Mechanism of Action | Dosage | Primary Efficacy Endpoint | Key Clinical Trial(s) |

| Ecallantide | Plasma Kallikrein Inhibitor | 30 mg (subcutaneous) | Significant improvement in Mean Symptom Complex Severity (MSCS) score at 4 hours vs. placebo | EDEMA3 & EDEMA4[1][11][21][22] |

| Icatibant | Bradykinin B2 Receptor Antagonist | 30 mg (subcutaneous) | Median time to onset of symptom relief of 2.0 hours vs. 19.8 hours for placebo | FAST-3[6][10][23][24] |

| Table 3: Pharmacokinetics of Plasma Kallikrein Inhibitors | |||

| Drug | Half-life | Time to Peak Concentration | Key Pharmacokinetic Characteristics |

| Lanadelumab | Approximately 14.8 days | Approximately 7 days | Slow absorption and linear clearance.[14][15] |

| Berotralstat | Approximately 93 hours | Steady state achieved in 6-12 days | Oral bioavailability is dose-dependent.[3][16][25] |

Experimental Protocols

Accurate and reproducible measurement of the components of the kallikrein-kinin system is essential for both research and clinical management of HAE. The following sections provide detailed methodologies for key assays.

Chromogenic Assay for Plasma Kallikrein Activity

This assay measures the enzymatic activity of plasma kallikrein by its ability to cleave a chromogenic substrate.

Principle: Plasma prekallikrein is activated to kallikrein by an activator (e.g., dextran sulfate or FXIIa). The resulting plasma kallikrein cleaves a chromogenic substrate (e.g., S-2302), releasing a chromophore (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the plasma kallikrein activity.[9][26]

Materials:

-

Microplate reader (405 nm)

-

96-well microplate

-

Human citrated plasma (patient and control)

-

Prekallikrein activator (e.g., Dextran Sulfate or purified human FXIIa)

-

Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)

-

Tris buffer (pH 7.8)

-

Acetic acid (20%) or Citric acid (2%) for endpoint assays

Procedure (Endpoint Method):

-

Prepare a 1:10 dilution of test plasma and control plasma in Tris buffer.

-

Add 200 µL of diluted plasma to a microplate well.

-

Add 200 µL of the prekallikrein activator solution.

-

Incubate at 37°C for 3-4 minutes to allow for activation of prekallikrein to kallikrein.

-

Add 200 µL of pre-warmed (37°C) chromogenic substrate S-2302 solution.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 200 µL of 20% acetic acid.

-

Read the absorbance at 405 nm.

-

A plasma blank is prepared by adding the reagents in reverse order without incubation.

-

The kallikrein-like activity is calculated based on the change in absorbance over time, often relative to a standard plasma preparation.[6][13]

References

- 1. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]

- 2. Human C1INH(Complement 1 Inhibitor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. Complement C1 Inhibitor Functional Test - Creative Biolabs [creative-biolabs.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]

- 6. coachrom.com [coachrom.com]

- 7. Measurement of cleaved high-molecular-weight kininogen in patients with hereditary angioedema due to C1-inhibitor deficiency: preanalytical and analytical optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C1 Esterase Inhibitor Functional assay [testguide.adhb.govt.nz]

- 9. High Sensitive ELISA Kit for High Molecular Weight Kininogen (HMWK), High-sensitive ELISA, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]

- 10. brighamandwomens.org [brighamandwomens.org]

- 11. diapharma.com [diapharma.com]

- 12. endotell.ch [endotell.ch]

- 13. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. future-science.com [future-science.com]

- 15. waters.com [waters.com]

- 16. diapharma.com [diapharma.com]

- 17. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 18. mybiosource.com [mybiosource.com]

- 19. tecomedical.com [tecomedical.com]

- 20. medrxiv.org [medrxiv.org]

- 21. A novel detection method of cleaved plasma high-molecular-weight kininogen reveals its correlation with Alzheimer's pathology and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eaglebio.com [eaglebio.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Laboratory testing for C1 inhibitor deficiency: a comparison of two approaches to C1 inhibitor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Determination of IC50 Value for Plasma Kallikrein-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Plasma kallikrein-IN-5, a potent covalent inhibitor of plasma kallikrein. This document outlines the quantitative data, a detailed experimental protocol for IC50 determination, and a visualization of the relevant biological pathway and experimental workflow.

Quantitative Data Summary

This compound (also referred to as compound 20) exhibits time-dependent inhibition of plasma kallikrein. The IC50 values demonstrate a significant increase in potency with longer pre-incubation times, a characteristic of covalent inhibitors.

| Inhibitor | Target | IC50 (1 minute pre-incubation) | IC50 (24 hours pre-incubation) |

| This compound | Plasma Kallikrein | 66 nM | 70 pM |

Plasma Kallikrein Signaling Pathway

Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS). The activation of the KKS is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent vasodilator and inflammatory mediator. This pathway is implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation.

An In-depth Technical Guide to Plasma Kallikrein-IN-5: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein-IN-5, also identified as Compound 20 in associated literature, is a potent and covalent inhibitor of plasma kallikrein (PKa).[1][2][3] As a member of the α-amidobenzylboronates class of compounds, it demonstrates time-dependent inhibition of its target enzyme.[2][4][5][6] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research and development efforts in fields such as hereditary angioedema (HAE), where dysregulation of the plasma kallikrein-kinin system is a key pathological feature.[2][7]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and formulation development.

| Property | Value | Reference |

| Molecular Formula | C29H33BFN5O3 | --INVALID-LINK-- |

| Molecular Weight | 529.41 g/mol | --INVALID-LINK-- |

| Physical State | Solid powder | General knowledge |

| Inhibitory Activity (IC50) | 66 nM (at 1 minute), 70 pM (at 24 hours) | [1][2][3] |

| Mechanism of Action | Covalent inhibitor of plasma kallikrein | [2][5] |

Stability and Storage

Proper handling and storage are critical to maintaining the integrity and activity of this compound. The following table outlines the recommended storage conditions. While specific data on pH, temperature, and photostability are not extensively published for this specific compound, general knowledge of boronate-containing molecules suggests that they may be incompatible with nucleophilic groups.[4]

| Condition | Recommended Storage | Duration | Reference |

| Solid (Powder) | -20°C | 3 years | [3] |

| In Solvent | -80°C | 1 year | [3] |

Signaling Pathway and Experimental Workflows

To understand the context in which this compound acts, it is essential to visualize the plasma kallikrein-kinin system and the experimental procedures used to assess its inhibition.

Plasma Kallikrein-Kinin System Signaling Pathway

The following diagram illustrates the cascade of events in the plasma kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator. This compound acts by inhibiting plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma kallikrein-IN-5_TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Plasma Kallikrein-IN-5 for Hereditary Angioedema (HAE) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Plasma kallikrein-IN-5, a potent tool compound for research into Hereditary Angioedema (HAE) and other diseases mediated by the plasma kallikrein-kinin system. This document details its mechanism of action, biochemical properties, and its application in relevant experimental models.

Introduction to Hereditary Angioedema and the Role of Plasma Kallikrein

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting various parts of the body.[1] The majority of HAE cases (Types I and II) are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2]

The underlying pathology of HAE involves the uncontrolled activation of the plasma kallikrein-kinin system (KKS).[3][4] Plasma kallikrein (PKa), a serine protease, is a central enzyme in this pathway.[1][2] In the absence of sufficient C1-INH regulation, PKa excessively cleaves its substrate, high-molecular-weight kininogen (HK), to release the potent inflammatory mediator, bradykinin.[2][3][5] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and leading to the characteristic angioedema attacks.[3][6] Consequently, inhibiting plasma kallikrein is a validated and critical therapeutic strategy for the management and prevention of HAE attacks.[1]

This compound is a potent, covalent inhibitor of plasma kallikrein, making it an invaluable research tool for studying the KKS and developing novel HAE therapeutics.[7][8][9]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of plasma kallikrein.[7] The KKS is initiated when coagulation Factor XII (FXII) is auto-activated upon contact with certain surfaces.[3][5] Activated FXII (FXIIa) then cleaves prekallikrein (PK) to generate active plasma kallikrein (PKa).[2][5] PKa not only liberates bradykinin from HK but also creates a powerful positive feedback loop by activating more FXII, thus amplifying the cascade.[4][5]

In HAE, deficient C1-INH fails to control both FXIIa and PKa, leading to runaway bradykinin production.[2] this compound covalently binds to plasma kallikrein, effectively blocking its proteolytic activity.[7] This inhibition prevents the cleavage of HK and halts the amplification of the KKS cascade, thereby preventing the generation of bradykinin.

Caption: The Kallikrein-Kinin System in HAE and the inhibitory action of this compound.

Quantitative Data and Physicochemical Properties

This compound is characterized by its time-dependent inhibition of plasma kallikrein, demonstrating high potency, particularly after extended incubation.

| Parameter | Value | Reference |

| Target | Plasma Kallikrein (PKa) | [7][9] |

| Inhibition Type | Covalent | [7] |

| IC₅₀ (1 minute) | 66 nM | [7][8][9][10][11] |

| IC₅₀ (24 hours) | 70 pM | [7][8][9][10][11] |

| Application | Hereditary Angioedema (HAE) Research | [7][8][11] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols and Workflow

This compound can be used in a variety of in vitro and ex vivo assays to study the KKS. Below is a representative protocol for a fundamental biochemical assay.

In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic Substrate)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified plasma kallikrein.

Principle: Active plasma kallikrein cleaves a synthetic chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline, pNA) that can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased colorimetric signal.

Materials:

-

Recombinant human plasma kallikrein (PKa)

-

This compound

-

Chromogenic plasma kallikrein substrate (e.g., D-Pro-Phe-Arg-pNA)[10]

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~405 nm

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer to test a range of concentrations (e.g., 1 pM to 1 µM). Include a "no inhibitor" control (vehicle only).

-

Enzyme Addition: Add a fixed concentration of plasma kallikrein to each well of the 96-well plate containing the diluted inhibitor or vehicle.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the data by expressing the rate at each inhibitor concentration as a percentage of the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

- 6. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Plasma kallikrein-IN-5_TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Time-Dependent Inhibition of Plasma Kallikrein by Plasma Kallikrein-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system (KKS). Dysregulation of this pathway is implicated in various inflammatory and coagulation disorders, most notably Hereditary Angioedema (HAE). Plasma kallikrein-IN-5 (also referred to as compound 20) has emerged as a potent and selective covalent inhibitor of plasma kallikrein, exhibiting time-dependent inhibitory kinetics. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and the underlying mechanism of action of this compound, designed to aid researchers in the fields of enzymology, pharmacology, and drug discovery.

Core Data Summary

The inhibitory potency of this compound is characterized by its time-dependent nature, a hallmark of covalent inhibitors. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, decreases significantly with increased incubation time, indicating a progressive and strong interaction with the target enzyme.

| Parameter | Value | Incubation Time | Reference |

| IC50 | 66 nM | 1 minute | [1] |

| IC50 | 70 pM | 24 hours | [1] |

Furthermore, this compound demonstrates selectivity for plasma kallikrein over other related serine proteases.

| Enzyme | IC50 (60 min preincubation) | Reference |

| Factor XIa (FXIa) | 12,230 nM | [1] |

| Plasmin | 12,090 nM | [1] |

Mechanism of Action: Covalent Inhibition

This compound is an α-amidobenzylboronate that acts as a covalent inhibitor of plasma kallikrein.[1] The boron atom in the inhibitor forms a stable covalent bond with the catalytic serine residue in the active site of plasma kallikrein. This covalent modification leads to the irreversible inactivation of the enzyme. The time-dependent increase in potency is a direct consequence of the rate of this covalent bond formation. Dissociation studies have shown no apparent reversibility, further confirming its covalent mechanism of action.[1]

Signaling Pathway

The inhibition of plasma kallikrein by this compound directly impacts the Kallikrein-Kinin System (KKS), a critical pathway in inflammation and blood pressure regulation.

Kallikrein-Kinin System Inhibition

Experimental Protocols

Plasma Kallikrein Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the IC50 value of this compound against plasma kallikrein.

Materials:

-

Human plasma kallikrein (active enzyme)

-

Fluorogenic or chromogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.5)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of human plasma kallikrein in assay buffer to the desired final concentration.

-

Inhibitor Preparation: Perform serial dilutions of this compound in assay buffer to create a range of concentrations to be tested.

-

Pre-incubation: In the wells of a 96-well plate, add a fixed volume of the plasma kallikrein solution. Then, add an equal volume of the serially diluted this compound solutions. For time-dependent inhibition studies, this pre-incubation step is carried out for specific durations (e.g., 1 minute, 60 minutes, 24 hours) at a controlled temperature (e.g., 37°C). A control well containing enzyme and assay buffer without the inhibitor should be included.

-

Substrate Addition: Following the pre-incubation period, initiate the enzymatic reaction by adding a fixed volume of the plasma kallikrein substrate to each well.

-

Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.

-

Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Compound Dissociation Assay (Assessment of Covalent Inhibition)

This assay is designed to assess the reversibility of inhibition, a key characteristic of covalent inhibitors.

Materials:

-

Human plasma kallikrein

-

This compound

-

Assay buffer

-

Dialysis membrane or size-exclusion chromatography column

-

Fluorogenic or chromogenic plasma kallikrein substrate

-

96-well microplate and reader

Procedure:

-

Enzyme-Inhibitor Complex Formation: Incubate a concentrated solution of plasma kallikrein with a molar excess of this compound for a sufficient period to allow for covalent bond formation (e.g., several hours to overnight).

-

Removal of Unbound Inhibitor: Remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved through dialysis against a large volume of assay buffer or by using a size-exclusion chromatography column.

-

Activity Measurement: Measure the enzymatic activity of the enzyme-inhibitor complex immediately after the removal of the unbound inhibitor.

-

Monitoring for Recovery of Activity: Continue to incubate the enzyme-inhibitor complex in fresh assay buffer and measure its activity at various time points (e.g., 1, 4, 8, 24 hours).

-

Data Analysis: If the inhibition is irreversible, there will be no significant recovery of enzyme activity over time. In contrast, a reversible inhibitor would dissociate from the enzyme, leading to a gradual recovery of activity. The lack of apparent reversibility for this compound in such assays confirms its covalent mechanism.[1]

Experimental Workflow Visualization

The general workflow for assessing a time-dependent inhibitor like this compound can be visualized as follows:

Inhibitor Characterization Workflow

Conclusion

This compound is a highly potent, selective, and time-dependent covalent inhibitor of plasma kallikrein. Its mechanism of action offers a promising avenue for the therapeutic intervention in diseases driven by excessive plasma kallikrein activity, such as Hereditary Angioedema. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of protease inhibitor drug discovery. The detailed methodologies and workflow diagrams are intended to facilitate the replication and extension of these findings in a laboratory setting.

References

Synthesis of Chiral α-Aminoboronates: A Technical Guide for Drug Discovery

Introduction

Chiral α-aminoboronates are a class of organoboron compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to α-amino acids allows them to act as potent and selective inhibitors of various enzymes, particularly proteases. The boron atom's ability to form a stable, reversible covalent bond with the catalytic serine, cysteine, or threonine residues of enzymes makes α-aminoboronates effective transition-state analogs. This unique mechanism of action has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the β-lactamase inhibitor Vaborbactam, which is used in combination with antibiotics to combat bacterial resistance.[1][2] The stereochemistry at the α-carbon is crucial for their biological activity, making the development of efficient and highly stereoselective synthetic methods a key focus of research. This guide provides an in-depth overview of the core synthetic strategies for preparing chiral α-aminoboronates, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in this field.

Key Synthetic Methodologies

The synthesis of chiral α-aminoboronates can be broadly categorized into several key approaches, including metal-catalyzed reactions and diastereoselective methods employing chiral auxiliaries. Recent advancements have focused on developing catalytic enantioselective methods to improve efficiency and atom economy.

Copper-Catalyzed Asymmetric Synthesis

Copper catalysis has emerged as a versatile and cost-effective approach for the enantioselective synthesis of α-aminoboronates. These methods often involve the reaction of various boron-containing nucleophiles with imines or related electrophiles in the presence of a chiral copper catalyst.

A modular approach involves the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters.[3] This method provides access to a range of enantioenriched α-aminoboronic acid derivatives. The reaction is typically carried out using a chiral copper catalyst generated in situ from commercially available components.[3]

Experimental Workflow: Copper-Catalyzed N-Alkylation

Caption: Workflow for Cu-catalyzed enantioselective N-alkylation.

Detailed Experimental Protocol: Copper-Catalyzed N-Alkylation of Carbamates [3]

To a solution of CuCl (2.5 mol%), chiral diamine ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethanediamine, 3.0 mol%), and a secondary phosphine ligand (e.g., diphenylphosphine, 5.0 mol%) in toluene (0.2 M) is added the carbamate (1.2 equiv) and the racemic α-chloroboronate ester (1.0 equiv). The base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1.5 equiv), is then added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the enantioenriched α-aminoboronate.

Quantitative Data: Copper-Catalyzed N-Alkylation

| Substrate (α-chloroboronate ester) | Product | Yield (%) | ee (%) |

| Phenyl | 1a | 77 | 96 |

| 4-Chlorophenyl | 1b | 75 | 95 |

| 2-Naphthyl | 1c | 82 | 97 |

| Cyclohexyl | 1d | 65 | 92 |

| n-Propyl | 1e | 71 | 94 |

| Data sourced from Fu, G. C., et al. (2022).[3] |

Nickel-Catalyzed Asymmetric Hydroamidation

Nickel-hydride (NiH) catalyzed asymmetric hydroamidation of alkenyl boronates represents a powerful and direct method for accessing chiral α-aminoboronates.[4][5] This approach utilizes readily available alkenyl boronates and dioxazolones as the nitrogen source, with a simple chiral amino alcohol ligand providing high enantioselectivity.[4][5]

Experimental Workflow: NiH-Catalyzed Asymmetric Hydroamidation

Caption: Workflow for NiH-catalyzed asymmetric hydroamidation.

Detailed Experimental Protocol: NiH-Catalyzed Asymmetric Hydroamidation [2][4]

In a glovebox, a vial is charged with NiCl2·6H2O (5 mol%), a chiral amino alcohol ligand (10 mol%), and LiI (10 mol%). 1,2-Dimethoxyethane (DME, 0.2 M) is added, and the mixture is stirred for 10 minutes. The alkenyl boronate (1.0 equiv), dioxazolone (1.2 equiv), H2O (2.0 equiv), and triethoxysilane ((EtO)3SiH, 3.0 equiv) are then added sequentially. The vial is sealed and stirred at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to give the desired α-aminoboronate.

Quantitative Data: NiH-Catalyzed Asymmetric Hydroamidation

| Alkenyl Boronate (R group) | Dioxazolone (Amide group) | Product | Yield (%) | ee (%) |

| Phenyl | Benzoyl | 3a | 71 | 95 |

| 4-MeO-Ph | Benzoyl | 3b | 85 | 96 |

| 2-Thienyl | Benzoyl | 3c | 78 | 94 |

| Cyclohexyl | Benzoyl | 3d | 68 | 92 |

| n-Hexyl | Acetyl | 3e | 75 | 91 |

| Data sourced from Zhu, S., et al. (2022).[2][4] |

Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation

A direct and atom-economical route to chiral α-aminoboronates is the rhodium-catalyzed enantioselective borylation of C(sp³)–H bonds adjacent to a nitrogen atom.[6][7] This strategy allows for the direct conversion of readily available N-alkylamines and amides into valuable α-aminoboronates. A chiral monophosphite ligand is often employed to achieve high enantioselectivity.[6][7]

Logical Relationship: Rh-Catalyzed C-H Borylation

Caption: Logical flow of Rh-catalyzed C-H borylation.

Detailed Experimental Protocol: Rhodium-Catalyzed C(sp³)–H Borylation [6][7]

In a nitrogen-filled glovebox, a screw-capped vial is charged with [Rh(OH)(cod)]2 (1.5 mol %), a chiral monophosphite ligand (3.0 mol %), and the amine or amide substrate (1.0 equiv). Cyclohexane is added as the solvent. Bis(pinacolato)diboron (B2pin2, 1.5 equiv) is then added, and the vial is sealed and heated at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral α-aminoboronate.

Quantitative Data: Rhodium-Catalyzed C(sp³)–H Borylation

| Substrate | Product | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | N-benzyl-N-methyl-2-aminopyridine | 4a | 85 | 96 | | N-Boc-pyrrolidine | 4b | 78 | 92 | | N-benzoylpiperidine | 4c | 81 | 94 | | N,N-diethyl-p-toluamide | 4d | 75 | 91 | | Trimethobenzamide | 4e | 69 | 98 | Data sourced from Sawamura, M., et al. (2020).[6][7]

Synthesis of Marketed Drugs

The synthetic strategies for chiral α-aminoboronates have been successfully applied to the industrial-scale production of important pharmaceuticals.

Synthesis of Bortezomib

Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome. Its synthesis often involves the coupling of a chiral boronate fragment with a dipeptide unit. One common approach utilizes a Matteson homologation to establish the chiral center of the boroleucine fragment.[8]

Experimental Workflow: Bortezomib Synthesis (Fragment Coupling)

Caption: A common synthetic workflow for Bortezomib.

Detailed Experimental Protocol: Bortezomib Fragment Coupling [9][10]

To a solution of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine (1.0 equiv) in dichloromethane are added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.1 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv). The mixture is stirred for 15 minutes. Then, (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (1.0 equiv) is added, and the reaction is stirred at room temperature until completion. The reaction mixture is washed with aqueous acid, base, and brine. The organic layer is dried and concentrated. The resulting pinanediol-protected intermediate is then treated with isobutylboronic acid and HCl in a biphasic system of methanol and hexane to afford Bortezomib, which is isolated by crystallization.

Synthesis of Vaborbactam

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor. A key step in its synthesis is the Matteson homologation of a boronic ester to create an α-chloroboronic ester with high diastereoselectivity, followed by further functionalization and cyclization.[1]

Logical Relationship: Key Steps in Vaborbactam Synthesis

Caption: Logical flow of key transformations in Vaborbactam synthesis.

Detailed Experimental Protocol: Matteson Homologation for Vaborbactam Intermediate [1]

A solution of dichloromethane in THF is cooled to -100 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate dichloromethyllithium. A solution of the starting chiral boronic ester and anhydrous zinc chloride in THF is then added dropwise, maintaining the temperature below -95 °C. The reaction is stirred at -100 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the α-chloroboronic ester, which is carried forward to subsequent steps.

Conclusion

The synthesis of chiral α-aminoboronates is a vibrant and evolving field of research, driven by the significant therapeutic potential of this class of compounds. The methodologies outlined in this guide, from transition metal-catalyzed asymmetric reactions to established diastereoselective approaches, provide a powerful toolkit for medicinal chemists and drug development professionals. The continued development of novel, efficient, and scalable synthetic routes will undoubtedly accelerate the discovery of new α-aminoboronate-based drugs to address a wide range of diseases.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: The Irreversible Binding of Plasma Kallikrein-IN-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plasma kallikrein-IN-5 (PK-IN-5), also identified as Compound 20, is a potent, time-dependent inhibitor of human plasma kallikrein. This technical guide delineates the irreversible nature of its binding, a crucial characteristic for its potential therapeutic applications, such as in the treatment of hereditary angioedema (HAE). Contrary to a reversible interaction, PK-IN-5 forms a stable, covalent bond with the active site of the enzyme, leading to its inactivation. This guide provides a comprehensive overview of the binding characteristics of PK-IN-5, including available quantitative data, detailed experimental methodologies for assessing covalent inhibition, and the underlying biochemical mechanisms.

Introduction to Plasma Kallikrein and its Inhibition

Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a key pathway in inflammation, blood pressure regulation, and coagulation.[1] Dysregulation of this system, often due to excessive plasma kallikrein activity, can lead to pathological conditions like HAE, characterized by recurrent episodes of severe swelling.[2][3] Therefore, the inhibition of plasma kallikrein is a validated therapeutic strategy for managing such disorders.

Inhibitors of plasma kallikrein can be broadly classified into two categories: reversible and irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and exist in equilibrium between the bound and unbound state. In contrast, irreversible inhibitors, such as PK-IN-5, typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[4]

This compound: A Covalent Inhibitor

PK-IN-5 belongs to a class of α-amidobenzylboronates, which have been identified as highly potent and selective covalent inhibitors of plasma kallikrein.[2][5] The defining characteristic of PK-IN-5's interaction with its target is its time-dependent inhibition, a hallmark of covalent binding. This means that the potency of the inhibitor increases with the duration of incubation with the enzyme.

Quantitative Data on Inhibition

The inhibitory potency of PK-IN-5 has been quantified by determining its half-maximal inhibitory concentration (IC50) at various time points. This time-dependent nature is evident from the significant decrease in the IC50 value with longer incubation periods.

| Incubation Time | IC50 (nM) |

| 1 minute | 66 |

| 24 hours | 0.07 |

Table 1: Time-dependent IC50 values for this compound against human plasma kallikrein. Data sourced from Allison M, et al. (2024).[2][5]

The dramatic increase in potency over time strongly suggests a covalent mechanism of action, where the initial non-covalent binding is followed by the formation of a stable covalent bond.

Experimental Protocols for Characterizing Covalent Inhibition

Determining the irreversible nature of an inhibitor requires specific experimental methodologies. The following sections detail the key assays used to characterize inhibitors like PK-IN-5.

Time-Dependent Inhibition Assay

This assay is fundamental in identifying covalent inhibitors by demonstrating that the extent of inhibition increases with the pre-incubation time of the enzyme and inhibitor.

Objective: To determine the IC50 of an inhibitor at different pre-incubation times.

Materials:

-

Purified human plasma kallikrein

-

This compound (or test inhibitor)

-

Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate)

-

Assay buffer (e.g., Tris-HCl with additives)

-

96-well microplates

-

Plate reader capable of fluorescence detection

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of human plasma kallikrein and PK-IN-5 in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, EDTA, and detergents like PEG-8000 and Triton X-100).[6]

-

Pre-incubation: In a 96-well plate, add a fixed concentration of plasma kallikrein to wells containing serial dilutions of PK-IN-5. Incubate these mixtures for various defined periods (e.g., 1 minute, 15 minutes, 30 minutes, 60 minutes, and up to 24 hours) at a controlled temperature (e.g., 30°C).[6]

-

Reaction Initiation: Following each pre-incubation period, initiate the enzymatic reaction by adding a fluorogenic substrate to each well.

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The initial rate of the reaction is proportional to the residual enzyme activity.

-

Data Analysis: For each pre-incubation time point, plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. A significant decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, and likely covalent, inhibition.

Dissociation Studies (Irreversibility Assessment)

To confirm that the inhibition is irreversible, experiments are designed to determine if enzyme activity can be restored after the removal of the unbound inhibitor.

This method assesses the reversibility of an inhibitor by rapidly diluting a pre-formed enzyme-inhibitor complex. For a reversible inhibitor, the complex will dissociate upon dilution, leading to a recovery of enzyme activity. For an irreversible inhibitor, no significant recovery is expected.[3][7][8]

Protocol:

-

Complex Formation: Incubate a high concentration of plasma kallikrein with a saturating concentration of PK-IN-5 (typically 10-fold above its IC50) to allow for the formation of the enzyme-inhibitor complex.

-

Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate. This dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.

-

Activity Monitoring: Immediately monitor the enzymatic activity over time.

-

Analysis: For an irreversible inhibitor like PK-IN-5, the enzyme activity will remain low and will not increase significantly over time. In contrast, a reversible inhibitor would show a time-dependent recovery of activity as the inhibitor dissociates from the enzyme.

Dialysis is another method to remove unbound inhibitor from the enzyme-inhibitor complex.[9][10]

Protocol:

-

Incubation: Incubate plasma kallikrein with PK-IN-5.

-

Dialysis: Place the incubation mixture in a dialysis bag with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to pass through. Dialyze against a large volume of buffer for an extended period to remove any free inhibitor.

-

Activity Measurement: After dialysis, measure the activity of the enzyme. If the inhibition is irreversible, the enzyme will remain inactive.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to definitively confirm the formation of a covalent bond between the inhibitor and the enzyme.[4][11][12]

Protocol:

-

Incubation: Incubate plasma kallikrein with PK-IN-5.

-

Sample Preparation: Remove excess, unbound inhibitor. The protein sample can then be analyzed intact or digested into smaller peptides using a protease like trypsin.

-

Mass Analysis: Analyze the sample using a mass spectrometer. A mass shift corresponding to the molecular weight of PK-IN-5 (or a fragment of it) attached to the enzyme (or a peptide) confirms covalent bond formation. Tandem mass spectrometry (MS/MS) can further be used to identify the specific amino acid residue in the active site that has been modified.

Mechanism of Covalent Inhibition by α-Amidobenzylboronates

Plasma kallikrein is a serine protease, meaning it has a critical serine residue in its active site that is essential for its catalytic activity.[13] The α-amidobenzylboronate "warhead" of PK-IN-5 is designed to react with this nucleophilic serine residue.[5]

The proposed mechanism involves the initial, reversible formation of a non-covalent enzyme-inhibitor complex. This is followed by a nucleophilic attack from the hydroxyl group of the active site serine on the boron atom of PK-IN-5. This results in the formation of a stable, covalent tetrahedral adduct, effectively and irreversibly inactivating the enzyme.

Signaling Pathways and Logical Relationships

The inhibition of plasma kallikrein by PK-IN-5 directly impacts the kallikrein-kinin system, preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin. Bradykinin is a potent vasodilator that mediates its effects through the bradykinin B2 receptor, leading to increased vascular permeability and swelling characteristic of HAE attacks.

Conclusion